Disulfoxide, dioctyl
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Overview
Description
Disulfoxide, dioctyl is an organic compound characterized by the presence of two sulfoxide groups attached to octyl chains
Preparation Methods
Synthetic Routes and Reaction Conditions: Disulfoxide, dioctyl can be synthesized through the oxidation of dioctyl disulfide. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or molecular oxygen. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfoxide groups without over-oxidation to sulfone.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale oxidation processes. The use of continuous flow reactors and advanced oxidation techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: Disulfoxide, dioctyl undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide groups to sulfone.
Reduction: Reduction of the sulfoxide groups can revert them to sulfides.
Substitution: The sulfoxide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, molecular oxygen.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: Dioctyl sulfone.
Reduction: Dioctyl sulfide.
Substitution: Various substituted sulfoxides depending on the nucleophile used.
Scientific Research Applications
Disulfoxide, dioctyl has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other sulfur-containing compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of disulfoxide, dioctyl involves its ability to interact with various molecular targets. The sulfoxide groups can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and biological activity. The pathways involved in its mechanism of action include redox reactions and interactions with cellular components.
Comparison with Similar Compounds
Dimethyl sulfoxide: A widely used solvent with similar sulfoxide functionality but different alkyl groups.
Dioctyl sulfone: The fully oxidized form of disulfoxide, dioctyl.
Dioctyl sulfide: The reduced form of this compound.
Uniqueness: this compound is unique due to its specific combination of octyl chains and sulfoxide groups, which confer distinct chemical and physical properties. Its ability to undergo selective oxidation and reduction makes it a versatile compound in various chemical processes.
Properties
CAS No. |
63450-71-5 |
---|---|
Molecular Formula |
C16H34O2S2 |
Molecular Weight |
322.6 g/mol |
IUPAC Name |
1-octylsulfinylsulfinyloctane |
InChI |
InChI=1S/C16H34O2S2/c1-3-5-7-9-11-13-15-19(17)20(18)16-14-12-10-8-6-4-2/h3-16H2,1-2H3 |
InChI Key |
UBCASRCXBQBPCA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCS(=O)S(=O)CCCCCCCC |
Origin of Product |
United States |
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